2-Pyridylmagnesium bromide

Descripción general

Descripción

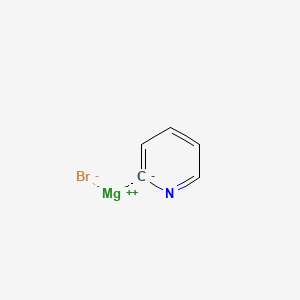

2-Pyridylmagnesium bromide is an organomagnesium compound with the molecular formula C₅H₄BrMgN. It is a Grignard reagent, which is widely used in organic synthesis due to its ability to form carbon-carbon bonds. This compound is particularly valuable in the formation of pyridine derivatives, which are important in various chemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Pyridylmagnesium bromide is typically prepared by the reaction of 2-bromopyridine with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:

C5H4BrN+Mg→C5H4BrMgN

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2-Pyridylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in organic compounds.

Coupling Reactions: It participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Halides: Organic halides are often used in substitution reactions.

Catalysts: Palladium or nickel catalysts are used in coupling reactions.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Substituted Pyridines: Resulting from substitution reactions.

Biaryl Compounds: Produced in coupling reactions.

Aplicaciones Científicas De Investigación

2-Pyridylmagnesium bromide is used extensively in scientific research due to its versatility:

Chemistry: It is used in the synthesis of complex organic molecules and heterocycles.

Biology: It aids in the preparation of biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 2-Pyridylmagnesium bromide involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylmagnesium bromide

- Methylmagnesium bromide

- Ethylmagnesium bromide

Uniqueness

2-Pyridylmagnesium bromide is unique due to the presence of the pyridine ring, which imparts different reactivity and selectivity compared to other Grignard reagents. The nitrogen atom in the pyridine ring can coordinate with metals, influencing the course of reactions and enabling the synthesis of nitrogen-containing heterocycles .

Propiedades

IUPAC Name |

magnesium;2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJECZOAMLZFBIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=N[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of 2-Pyridylmagnesium bromide highlighted in these studies?

A1: this compound serves as a key building block in synthesizing indolizines and pyrrolo[2,1-b]azoles. This is achieved through its reaction with tris(alkylthio)cyclopropenyl cations, which act as a three-carbon building block. [, , , ]

Q2: Can you provide a specific example of a reaction involving this compound and its outcome?

A2: Reacting this compound with tris(isopropylthio)cyclopropenylium perchlorate in dry tetrahydrofuran at room temperature yields 1,2,3-tris(isopropylthio)indolizine in high yield. []

Q3: Are there alternative reagents to this compound in these reactions?

A3: Yes, research indicates that 2-lithioazoles can be used instead of this compound to react with tris(alkylthio)cyclopropenyl cations and produce pyrrolo[2,1-b]azoles. []

Q4: Beyond indolizines and pyrrolo[2,1-b]azoles, what other applications does this compound have in organic synthesis?

A4: Research demonstrates the successful synthesis of 2-allylpyridine and 2,6-diallylpyridine using this compound (and pyridenyl-2,6-bis-magnesium bromide) by reacting them with allyl bromide. []

Q5: Have researchers encountered any challenges when utilizing this compound in synthesis?

A5: While not directly related to the success of the aforementioned reactions, attempts to synthesize di(2-pyridyl)cyclopropenone using routes similar to diphenylcyclopropenone, which likely involved this compound, were unsuccessful. [] This suggests potential limitations or unexplored reaction pathways with this reagent.

Q6: Where can I find more information about the spectroscopic characterization of compounds synthesized using this compound?

A6: While the provided abstracts don't delve into detailed spectroscopic data, the full research articles likely contain information on NMR, IR, and possibly mass spectrometry data for the synthesized compounds. Refer to the cited articles for a comprehensive analysis. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)

amine hydrochloride](/img/structure/B3116748.png)

![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)